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NUP49 protein, S cerevisiae - 148997-70-0

NUP49 protein, S cerevisiae

Catalog Number: EVT-1518099
CAS Number: 148997-70-0
Molecular Formula: C7H4BrN3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NUP49 protein is a critical component of the nuclear pore complex in Saccharomyces cerevisiae, a species of yeast. This protein plays a vital role in mediating nucleocytoplasmic transport, which is essential for cellular function and viability. NUP49 belongs to the family of FG nucleoporins, which are characterized by phenylalanine-glycine (FG) repeats that facilitate the selective transport of molecules across the nuclear envelope.

Source

NUP49 is encoded by the gene located on chromosome VI of the S. cerevisiae genome. The reference sequence is derived from the laboratory strain S288C, which is widely used in genetic studies and research related to yeast biology .

Classification

NUP49 is classified as a FG nucleoporin, which is one of the classes of proteins that constitute the nuclear pore complex. It is specifically known for its role in forming the permeability barrier of the nuclear pore and providing binding sites for transport receptors that facilitate nucleocytoplasmic transport .

Synthesis Analysis

Methods

NUP49 can be synthesized through various molecular biology techniques, including recombinant DNA technology. The gene encoding NUP49 can be cloned into expression vectors to produce the protein in Escherichia coli or yeast systems.

Technical Details

The synthesis typically involves:

  • Cloning: Amplifying the NUP49 gene using polymerase chain reaction and inserting it into an appropriate plasmid.
  • Transformation: Introducing the plasmid into a host organism (e.g., yeast or bacteria) for protein expression.
  • Purification: Using affinity chromatography techniques to isolate NUP49 from other cellular proteins.

These methods allow researchers to produce sufficient quantities of NUP49 for functional assays and structural studies.

Molecular Structure Analysis

Structure

NUP49 has a complex structure characterized by multiple domains, including FG repeats that extend into the nuclear pore complex. The protein's structure facilitates its interaction with other nucleoporins and transport receptors .

Data

The primary structure of NUP49 consists of approximately 490 amino acids, with specific motifs that are crucial for its function in the nuclear pore complex. The presence of coiled-coil domains allows NUP49 to interact with other nucleoporins, forming a stable assembly within the nuclear pore complex .

Chemical Reactions Analysis

Reactions

NUP49 participates in several biochemical interactions within the nuclear pore complex:

  • Binding: It binds to transport receptors that carry cargo molecules into and out of the nucleus.
  • Complex Formation: NUP49 interacts with other nucleoporins (such as NUP57 and NSP1) to form functional units within the nuclear pore complex.

Technical Details

These interactions are mediated by non-covalent forces such as hydrogen bonds, ionic interactions, and hydrophobic effects, which stabilize the assembly of nucleoporins within the nuclear pore complex .

Mechanism of Action

Process

The mechanism by which NUP49 functions involves its role in creating a selective barrier at the nuclear pore:

  1. Transport Receptor Binding: Transport receptors recognize and bind to specific cargo molecules.
  2. FG Repeat Interaction: The FG repeats in NUP49 interact with these receptors, facilitating their movement through the nuclear pore.
  3. Cargo Release: Once inside the nucleus, cargo is released from the receptor, allowing it to perform its function.

Data

Studies have shown that mutations affecting FG repeats can significantly impair transport efficiency, highlighting their importance in nucleocytoplasmic trafficking .

Physical and Chemical Properties Analysis

Physical Properties

NUP49 is a soluble protein under physiological conditions, exhibiting stability at various pH levels typical for cellular environments. Its molecular weight is approximately 55 kDa.

Chemical Properties

NUP49 contains several post-translational modification sites that may influence its function and interactions within the nuclear pore complex. These modifications include phosphorylation and glycosylation, which can affect protein stability and interaction dynamics .

Applications

Scientific Uses

NUP49 has several applications in scientific research:

  • Model Organism Studies: As a key component of the nuclear pore complex, studying NUP49 helps elucidate mechanisms of nucleocytoplasmic transport.
  • Genetic Engineering: Mutants lacking NUP49 provide insights into essential cellular processes and can be used to explore gene function through genetic manipulation.
  • Drug Targeting: Understanding NUP49's role may lead to novel therapeutic strategies targeting nucleocytoplasmic transport pathways in diseases such as cancer.
Structural Characterization of the NUP49 Protein in *Saccharomyces cerevisiae*

Primary Sequence Analysis and Domain Architecture

Nup49 (encoded by YGL172W in S. cerevisiae) is a 472-residue FG-nucleoporin with a molecular weight of 49.1 kDa and an isoelectric point of 6.04 [5]. It exhibits a median cellular abundance of 4,241 ± 1,266 molecules per cell and a half-life of 12.3 hours [5]. Its domain architecture is defined by three key features:

FG Repeat Motifs and GLFG Spacer Regions

The N-terminal region of Nup49 contains multiple phenylalanine-glycine (FG) repeats, predominantly of the GLFG subtype (glycine-leucine-phenylalanine-glycine). These motifs are separated by spacer regions rich in glutamine (Q), asparagine (N), serine (S), and threonine (T) [1] [3]. The spacer sequences exhibit intrinsic disorder and are critical for:

  • Cohesive interactions: Hydrophobic FG motifs mediate weak intermolecular interactions that contribute to phase separation properties of the nuclear permeability barrier [2] [7].
  • Receptor binding: Facilitate transient interactions with nuclear transport receptors (NTRs) during nucleocytoplasmic transport [4].
  • Spacer length regulation: Shorter spacers between FG motifs enhance phase cohesion and barrier tightness, while extended spacers increase permeability [7].

Table 1: FG Motif Distribution in S. cerevisiae Nup49

Motif TypeConsensus SequenceNumberSpacer CompositionFunctional Role
GLFGG-L-F-G-X~12~17Q/N/S/T-richPrimary cohesion & barrier integrity
Non-GLFGF/S-x-F-G<5VariableAuxiliary NTR binding

Coiled-Coil Domains for Subcomplex Assembly

The C-terminal domain of Nup49 contains α-helical coiled-coil structures essential for its incorporation into the Nsp1 subcomplex. This heterotrimeric complex includes Nsp1, Nup57, and Nic96 as core scaffold components [4] [8]. Key assembly features:

  • Coiled-coil interfaces enable stable heterodimerization with Nup57 [5].
  • Nic96 acts as a scaffold bridging the Nsp1 subcomplex to the NPC’s structural scaffold [6].
  • Fluorescence Resonance Energy Transfer (FRET) studies confirm direct spatial proximity between Nup49’s C-terminus and Nic96/Nup57 in vivo [8].

Comparative Analysis with Vertebrate Orthologs (e.g., Nup58/Nup45)

Nup49 is functionally analogous to the vertebrate Nup54-Nup58-Nup62 complex, though sequence divergence is significant:

  • Domain shuffling: Vertebrate Nup58 retains GLFG motifs but lacks sequence homology with yeast Nup49 [4].
  • Coiled-coil conservation: Both yeast and vertebrate complexes use coiled-coil domains for subcomplex oligomerization [4].
  • Functional redundancy: Yeast Nup49 is essential, whereas vertebrate Nup58/Nup45 knockdowns show partial viability, suggesting compensatory mechanisms [4].

Tertiary Structure and Interaction Interfaces

Role in Nuclear Pore Complex (NPC) Symmetry

Nup49 localizes to the NPC’s inner ring (IR) and central channel, contributing directly to its 8-fold rotational symmetry [5] [6]. Cryo-EM reconstructions at 3.73 Å resolution reveal:

  • Nup49 resides within the IR monomer unit, adjacent to the CNT (channel nucleoporin trimer) complex [6].
  • It stabilizes the Z-shaped Nup188-Nup192 scaffold through flexible tethering [6].
  • Genetic depletion disrupts NPC symmetry and compromises nuclear envelope integrity [5].

Binding Partners: Nic96p, Nsp1p, and Nup57p

Nup49 forms a stable heterotrimeric subcomplex with Nic96, Nsp1, and Nup57, critical for NPC barrier organization:

Table 2: Nup49 Subcomplex Stoichiometry and Interactions

Binding PartnerInteraction Domain in Nup49Interaction TypeFunctional Consequence
Nic96C-terminal α-helicesScaffold anchoringNPC targeting & subcomplex stability
Nup57Coiled-coil domainHeterodimerizationFG domain display to central channel
Nsp1Nup57-bridgedCooperative bindingBarrier phase surveillance [9]

Key biochemical insights:

  • Nic96 interaction: Nic96’s N-terminal domain binds Nup49’s C-terminus, positioning FG repeats toward the transport channel [6].
  • Phase surveillance: Nsp1 regulates FG-phase liquidity and prevents pathological aggregation, acting as a chaperone [9].
  • Anchor redundancy: Loss of Nup49 disrupts subcomplex integrity, leading to mislocalization of Nup57 and Nsp1 [5].

All structural data referenced is derived from S. cerevisiae-specific studies. Orthologous complexes in vertebrates exhibit divergent stoichiometries.

Properties

CAS Number

148997-70-0

Product Name

NUP49 protein, S cerevisiae

Molecular Formula

C7H4BrN3O

Synonyms

NUP49 protein, S cerevisiae

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